4-Fluorobenzonitrile

概述

描述

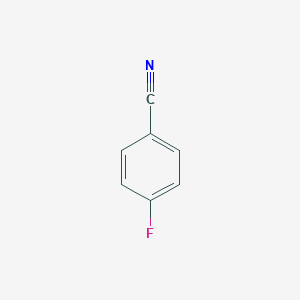

4-Fluorobenzonitrile (C₇H₄FN) is a fluorinated aromatic nitrile characterized by a fluorine substituent at the para position of the benzene ring and a nitrile group at the adjacent position. This compound is widely employed in organic synthesis, polymer chemistry, and pharmaceutical research due to its dual electronic effects: the electron-withdrawing fluorine atom and the strongly electron-withdrawing nitrile group. These features make it a versatile intermediate in nucleophilic substitution reactions, catalytic hydrogenation, and as a precursor for thermally stable polymers like poly(triphenylamine) derivatives .

Key properties include:

- Molecular weight: 121.11 g/mol

- Boiling point: ~205°C

- Synthetic routes: Common methods include alkaline hydrolysis of dicyano intermediates , catalytic hydrogenation of nitriles , and nucleophilic displacement reactions . However, synthesis challenges such as low yields (e.g., 18% in some protocols) and high costs persist .

准备方法

Synthetic Routes and Reaction Conditions

4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents .

Another method involves the oxidation of 4-fluorobenzyl alcohol. This process uses oxidizing agents such as t-butyl hypochlorite or iodine in the presence of a base like aqueous ammonia .

Industrial Production Methods

In industrial settings, this compound is often produced using the halogen exchange method due to its efficiency and scalability. The reaction is catalyzed by quaternary ammonium compounds, which enhance the reaction rate and yield .

化学反应分析

Types of Reactions

4-Fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be displaced by nucleophiles such as phenols or thiophenols to form diaryl ethers or thioethers.

Coupling Reactions: It can participate in metal-mediated coupling reactions to form complex structures like eight-membered thorium tetraazamacrocycles.

Condensation Reactions: It condenses with diphenylamine to yield monomer 4-cyanotriphenylamine.

Common Reagents and Conditions

Substitution Reactions: Potassium fluoride on alumina in the presence of 18-crown-6.

Coupling Reactions: Metal catalysts such as thorium complexes.

Condensation Reactions: Diphenylamine under appropriate conditions.

Major Products

Substitution Reactions: Diaryl ethers or thioethers.

Coupling Reactions: Eight-membered thorium tetraazamacrocycles.

Condensation Reactions: 4-Cyanotriphenylamine.

科学研究应用

4-Fluorobenzonitrile is used in various scientific research applications:

Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Solvent: It is used as a solvent for perfumes and pharmaceuticals.

Stabilizer: It acts as a stabilizer for chlorinated solvents.

Catalyst Component: It is a component of transition-metal complex catalysts.

HPLC Analysis: It is used in high-performance liquid chromatography (HPLC) analysis.

作用机制

The mechanism of action of 4-Fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the fluorine atom and the nitrile group. The fluorine atom, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions . The nitrile group can participate in condensation reactions, forming complex structures .

相似化合物的比较

The reactivity, physicochemical properties, and applications of 4-fluorobenzonitrile are strongly influenced by the position of substituents on the benzene ring. Below is a detailed comparison with structurally related compounds.

Positional Isomers: 2-Fluorobenzonitrile and 3-Fluorobenzonitrile

The ortho (2-fluoro) and meta (3-fluoro) isomers exhibit distinct electronic and steric behaviors:

- Electronic Effects : The para-fluorine in this compound enhances the electron-deficient nature of the nitrile group, facilitating reactions with amines (e.g., in the synthesis of NMDA receptor antagonists) . In contrast, the ortho-fluorine in 2-fluorobenzonitrile introduces steric hindrance, reducing reaction efficiency.

- Ionization Energy : The lower IE of this compound compared to its isomers (Table 1) reflects its unique electronic structure, which impacts photochemical applications .

Halogen-Substituted Benzonitriles

Replacing fluorine with larger halogens (Cl, Br, I) alters steric and electronic profiles:

- Steric Influence : The larger iodine atom in 4-iodobenzonitrile inverts borylation regioselectivity, favoring para-substitution .

- Hydrogenation : Fluorine’s small size allows better catalytic access to the nitrile group compared to bulkier halogens .

Derivatives with Additional Functional Groups

Derivatives like 4-fluoro-2-methoxybenzonitrile and 4-fluoro-3-hydroxybenzonitrile () exhibit modified properties:

- Thermal Stability: Poly(triphenylamine) derivatives synthesized from this compound show superior thermal stability compared to non-fluorinated analogs, making them suitable for optoelectronic materials .

生物活性

4-Fluorobenzonitrile (CAS Number: 1194-02-1) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique biological activities and chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological significance, and potential applications in drug development.

This compound is characterized by the presence of a fluorine atom on the para position of the benzonitrile structure. This substitution can significantly influence its chemical reactivity and biological activity, enhancing lipophilicity and altering electron distribution within the molecule, which may affect absorption and metabolism .

Physical Properties:

- Melting Point: 32-34 °C

- Boiling Point: 188 °C at 750 mmHg

- Solubility: Soluble in organic solvents, making it suitable for various chemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Metal-Mediated Coupling Reactions: The compound participates in metal-mediated coupling reactions, leading to the formation of complex structures such as eight-membered thorium(IV) tetraazamacrocycles. These complexes have shown potential in catalysis and material science.

- Antimutagenic Activity: Research has indicated that derivatives of fluoroaryl compounds, including this compound, exhibit antimutagenic properties. In studies using the Ames test with Salmonella typhimurium, these compounds were shown to reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene. The antimutagenic effect is correlated with antioxidant activity, suggesting a role in DNA repair mechanisms .

- Pharmacological Applications: As a chemical intermediate, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its ability to stabilize reaction intermediates makes it valuable in organic synthesis.

Biological Activity Overview

Case Study 1: Antimutagenic Evaluation

In a study assessing the antimutagenic properties of fluoroarylbichalcophenes, it was found that this compound exhibited significant reduction in mutagenicity when combined with sodium azide. This suggests its potential role as a protective agent against DNA damage .

Case Study 2: Synthesis of Tetraazamacrocycles

Research demonstrated that this compound could be effectively used in metal-mediated coupling reactions to synthesize thorium(IV) tetraazamacrocycles. These compounds have implications for advanced materials and catalysis.

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing 4-fluorobenzonitrile in laboratory settings?

- Methodological Answer : A widely used method involves halogen exchange using sulpholane as a solvent. For example, 4-chlorobenzonitrile reacts with potassium fluoride in sulpholane at elevated temperatures, yielding this compound with ~50.4% conversion, as analyzed by gas-liquid chromatography (GLC) . Another approach involves polycondensation reactions, where this compound is heated with benzoyl chloride and ammonium chloride at 150°C for 24 hours, followed by purification with cold water and hydrochloric acid .

Q. Which spectroscopic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : is critical for tracking fluorinated intermediates, with chemical shifts typically between -110 to -120 ppm for aromatic fluorine substituents .

- Gas-Liquid Chromatography (GLC) : Used to quantify reaction yields and purity, especially in mixtures containing sulpholane or other high-boiling solvents .

- Infrared (IR) Spectroscopy : The nitrile group () shows a distinct absorption band near 2230 cm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in halogen exchange reactions?

- Methodological Answer :

- Catalyst Optimization : Using tetrakis(dimethylamino)ethylene (TDAE) as an organic super-photoreductant under LED irradiation enhances defluorination efficiency, achieving yields up to 88% in photochemical reactions .

- Solvent Selection : Sulpholane’s high polarity and thermal stability improve fluoride ion reactivity in halogen exchange, though recovery rates (~88%) must be balanced against cost .

- Temperature Control : Prolonged heating (e.g., 24 h at 150°C) in polycondensation reactions ensures complete conversion but risks side reactions; iterative temperature profiling is advised .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis across studies?

- Methodological Answer :

- Replication Studies : Reproduce protocols with strict control of variables (e.g., solvent purity, moisture levels) to identify discrepancies .

- Cross-Validation : Combine GLC with to resolve ambiguities in yield calculations, particularly in multi-phase reactions .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., sulpholane-based vs. photochemical methods) to contextualize yield variations .

Q. What role does this compound play in the synthesis of high-performance polymers, and what challenges exist?

- Methodological Answer :

- Polymerization : It serves as a monomer for poly(aryl ether)s and phthalonitrile (PN) resins, which exhibit exceptional thermal stability. For example, ZnCl-catalyzed polymerization at 270°C for 64 hours forms triazine-based polymers, though yields are often low (~40%) due to side reactions .

- Challenges : Degradation at high temperatures and competing cyclization pathways require precise stoichiometric control of curing agents (e.g., benzoyl chloride) .

Q. How do photochemical methods enhance the synthesis or modification of this compound derivatives?

- Methodological Answer :

- Mechanistic Insight : Photo-irradiation with TDAE generates radical intermediates that facilitate selective defluorination or aryl coupling, avoiding harsh reagents .

- Application Example : LED-driven photoreduction enables dehalogenation of polychlorinated analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) to yield mono-fluorinated products, critical for pharmaceutical intermediates .

Q. Data Management and Ethical Considerations

Q. How should researchers handle raw data from this compound experiments to ensure reproducibility?

- Methodological Answer :

- Documentation : Include detailed reaction parameters (e.g., temperature gradients, catalyst loadings) in appendices, adhering to guidelines for scientific extended essays .

- Open Data Practices : Anonymize datasets (e.g., removing proprietary synthesis details) while sharing spectral and chromatographic data via repositories compliant with GDPR and institutional ethics standards .

属性

IUPAC Name |

4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVBBNGWBBYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061600 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-02-1 | |

| Record name | 4-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。